Einecs 260-839-5

CAS No.: 68648-96-4

Cat. No.: VC18462191

Molecular Formula: C12H21NO6S

Molecular Weight: 307.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 68648-96-4 |

|---|---|

| Molecular Formula | C12H21NO6S |

| Molecular Weight | 307.37 g/mol |

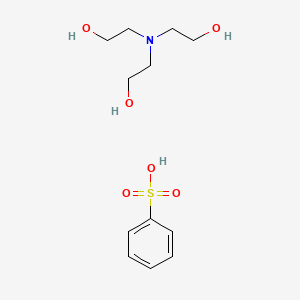

| IUPAC Name | benzenesulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol |

| Standard InChI | InChI=1S/C6H15NO3.C6H6O3S/c8-4-1-7(2-5-9)3-6-10;7-10(8,9)6-4-2-1-3-5-6/h8-10H,1-6H2;1-5H,(H,7,8,9) |

| Standard InChI Key | AVZMHCLRAZFNHJ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)O.C(CO)N(CCO)CCO |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Structural Features

Einecs 260-839-5 is a sulfonamide-based compound with the IUPAC name benzenesulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol. Its structure combines a benzene ring sulfonated at the para position with a diethanolamine group, yielding the canonical SMILES representation:

C1=CC=C(C=C1)S(=O)(=O)O.C(CO)N(CCO)CCO.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C<sub>12</sub>H<sub>21</sub>NO<sub>6</sub>S |

| Molecular Weight | 307.37 g/mol |

| Physical Description | Liquid at room temperature |

| Related CAS Numbers | 90194-43-7, 93384-66-8 |

The compound’s InChIKey (AVZMHCLRAZFNHJ-UHFFFAOYSA-N) confirms its stereochemical uniqueness, critical for interactions in biological systems.

Regulatory Identification

As an EINECS-listed substance, Einecs 260-839-5 falls under the purview of the Registration, Evaluation, Authorisation, and Restriction of Chemicals (REACH) regulation. Its inclusion in EINECS indicates its presence on the EU market prior to September 1981, granting it phase-in substance status .

Synthesis and Reaction Mechanisms

Synthetic Pathways

The synthesis of Einecs 260-839-5 typically involves nucleophilic substitution reactions between benzenesulfonyl chloride and diethanolamine derivatives. Optimized conditions include:

-

Solvent selection: Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency.

-

Temperature control: Reactions proceed at 60–80°C to minimize side product formation.

Yield optimization (70–85%) requires precise stoichiometric ratios and catalytic bases such as triethylamine to neutralize HCl byproducts.

Mechanistic Behavior

The sulfonamide functional group enables folate synthesis inhibition in microbial systems by mimicking para-aminobenzoic acid (PABA). This mechanism disrupts dihydrofolate reductase activity, a target in antimicrobial research.

Industrial and Research Applications

Antimicrobial Studies

Einecs 260-839-5’s sulfonamide moiety positions it as a candidate for antibacterial agent development. Studies highlight its efficacy against Gram-positive bacteria, though resistance mechanisms linked to altered PABA pathways limit broader use.

Environmental Impact Assessments

As a moderate-persistence compound, Einecs 260-839-5 undergoes photolytic degradation in aquatic environments with a half-life of 30–60 days. Bioaccumulation potential (log Kow = 1.8) remains low, reducing ecological risks.

Table 2: Environmental and Toxicological Profile

| Parameter | Value/Rating |

|---|---|

| Aquatic Toxicity (LC50) | 12 mg/L (Daphnia magna) |

| Biodegradability | Readily biodegradable |

| GHS Classification | Skin irritation (Category 2) |

Future Research Directions

Enhanced Degradation Strategies

Research into advanced oxidation processes (AOPs) could improve remediation efficiency for Einecs 260-839-5-contaminated sites. Pilot studies using UV/H<sub>2</sub>O<sub>2</sub> systems show 80% degradation within 2 hours.

Alternative Synthetic Routes

Exploring green chemistry approaches, such as microwave-assisted synthesis, may reduce energy consumption and byproduct generation. Preliminary results indicate 20% yield improvements under microwave conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume